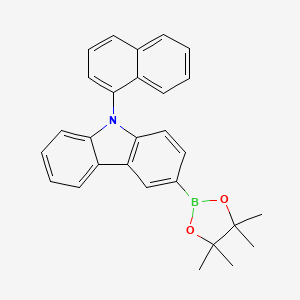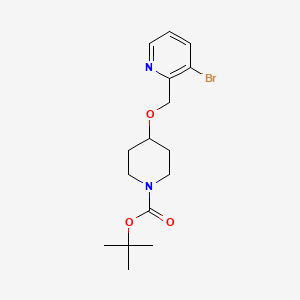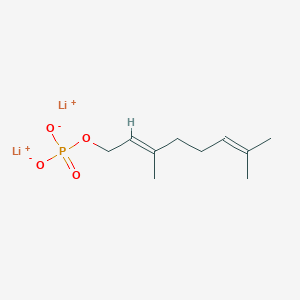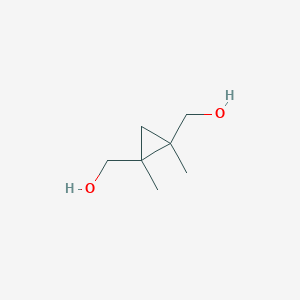
9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that combines a naphthalene moiety, a carbazole core, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole derivative reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-9,9-dioxide.
Reduction: The naphthalene moiety can be reduced under specific conditions.
Substitution: The boronate ester group can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides or vinyl halides.
Major Products
Oxidation: Carbazole-9,9-dioxide
Reduction: Reduced naphthalene derivatives
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound can be used as fluorescent probes or in the development of bioactive molecules. The carbazole core is known for its photophysical properties, making it useful in imaging and diagnostic applications.
Medicine
In medicine, compounds containing the carbazole moiety have shown potential as therapeutic agents. Research is ongoing to explore their use in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In biological systems, its interaction with molecular targets can lead to various biological effects, such as fluorescence or therapeutic activity.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the boronate ester group.
9-(Naphthalen-1-yl)carbazole: Similar structure but lacks the boronate ester group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but lacks the naphthalene moiety.
Uniqueness
The presence of both the naphthalene moiety and the boronate ester group in 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it unique. This combination imparts distinct electronic and chemical properties, enhancing its utility in various applications, particularly in organic electronics and materials science.
Properties
Molecular Formula |
C28H26BNO2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
9-naphthalen-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-16-17-26-23(18-20)22-13-7-8-14-25(22)30(26)24-15-9-11-19-10-5-6-12-21(19)24/h5-18H,1-4H3 |
InChI Key |
IBIJBFWBKMLINM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)

![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)



![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)
![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
